2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, an ethanesulfonyl group, and an acetamide group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones. The chlorophenoxy group is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethanesulfonyl group via sulfonation. Finally, the acetamide group is introduced through acylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and to optimize reaction conditions. Purification steps, such as recrystallization or chromatography, would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Tetrahydroquinoline amine derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It might be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor and trigger a signaling cascade. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other chlorophenoxyacetamides or tetrahydroquinoline derivatives. the presence of the ethanesulfonyl group sets it apart and may confer unique properties.
List of Similar Compounds
2-(4-Chlorophenoxy)benzaldehyde
2,4-Dichlorophenoxyacetic acid
4-Chlorophenoxyacetic acid
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-27(24,25)22-11-3-4-14-12-16(7-10-18(14)22)21-19(23)13-26-17-8-5-15(20)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKGHDFIOPTFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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